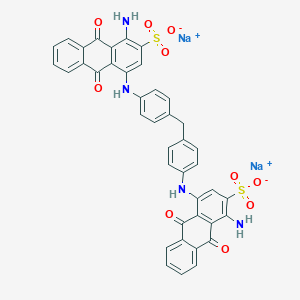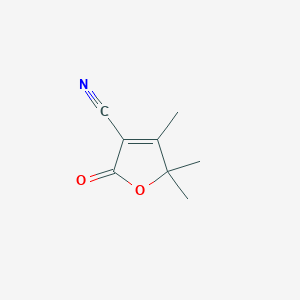
N-Sulfinyl-p-anisidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Sulfinyl-p-anisidine involves a series of steps starting from p-nitroanisole. The reduction of p-nitroanisole to p-anisidine can be achieved through liquid-liquid phase transfer catalysis (PTC), utilizing aqueous inorganic sulfides or polysulfides. This method ensures high selectivity and yield under optimized phase transfer conditions (Yadav, Jadhav, & Sengupta, 2003). Additionally, direct asymmetric synthesis methods have been developed for N-Sulfinyl derivatives, providing pathways to protected amino ketones, a valuable class of chiral building blocks (Davis & Yang, 2003).
Molecular Structure Analysis
The molecular structure of N-Sulfinyl-p-anisidine derivatives is characterized by the presence of a sulfinyl group attached to the nitrogen atom of the anisidine moiety. This structural feature is crucial for the compound's reactivity and selectivity in chemical reactions. The sulfinyl group significantly influences the electronic properties of the molecule, thereby affecting its reactivity patterns.
Chemical Reactions and Properties
N-Sulfinyl-p-anisidine is involved in various chemical reactions, including cycloadditions and coupling reactions, due to its unique structure and electronic properties. For instance, it undergoes Diels-Alder reactions with high selectivity and yield, demonstrating its utility in synthesizing complex molecular architectures (Bartolome, Carreño, & Urbano, 1996).
Applications De Recherche Scientifique
Kinetics and Mechanism of Phase Transfer Catalysed Reduction : N-Sulfinyl-p-anisidine, as a derivative of p-anisidine, is involved in the reduction of nitroaromatics to amines, crucial in the dyestuff industry. This study focuses on the kinetics and mechanisms of liquid-liquid phase transfer catalysis, emphasizing the role of p-anisidine in biphasic reductions (Yadav, Jadhav, & Sengupta, 2003).
Liquid Phase Catalytic Hydrogenation : The catalytic hydrogenation of p-nitroanisole, a precursor of p-anisidine, highlights p-anisidine's role in producing dyes and pigments. This research discusses the optimal conditions for the hydrogenation process (Chen, 2007).
Physicochemical and Spectroscopic Characterization : This study explores the impact of biofield energy treatment on p-anisidine, focusing on its physicochemical and spectroscopic properties. It provides insights into the structural and thermal stability changes in p-anisidine (Trivedi et al., 2015).
Spectroscopic and Thermal Properties of Sulphonic Acids Doped Poly(o-anisidine) : Poly(o-anisidine), synthesized with sulphonic acids, shows potential as a humidity sensor. This study delves into the spectroscopic and thermal properties of this material, indicating its potential applications in sensor technology (Kulkarni & Viswanath, 2005).
Catalytic Determination of Iron with p-Anisidine : A method for determining iron levels using p-anisidine and N, N-dimethylaniline is explored. The study demonstrates the utility of p-anisidine in developing sensitive and efficient catalytic methods for metal ion detection (Kawashima, Kozuma, & Nakano, 1979).
Safety and Hazards
Propriétés
IUPAC Name |
1-methoxy-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOUXUCWPUERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927309 | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13165-69-0 | |
| Record name | N-Sulfinyl-p-anisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)












